Cas no 25116-35-2 (2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione)

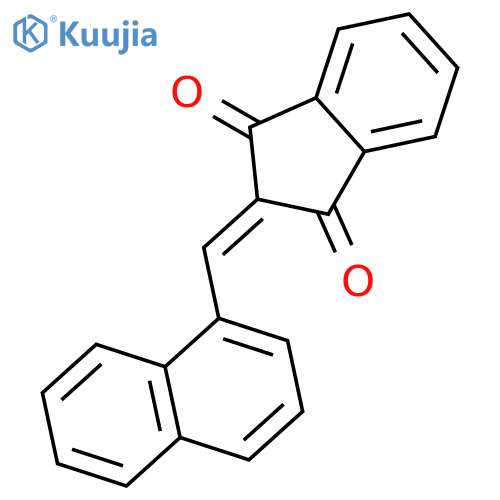

25116-35-2 structure

商品名:2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione 化学的及び物理的性質

名前と識別子

-

- 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione

- AKOS000518198

- Z44300968

- STK795185

- CS-0323864

- 25116-35-2

- 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione #

- 2-(naphthalen-1-ylmethylidene)-1H-indene-1,3(2H)-dione

- CBMicro_016350

- 2-[(naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione

- 2-Naphthalen-1-ylmethylene-indan-1,3-dione

- RKTHUQXKUDGALL-UHFFFAOYSA-N

- Indan-1,3-dione, 2-(1-naphthylmethylene)-

- BIM-0016597.P001

- 2-(naphthalen-1-ylmethylidene)indene-1,3-dione

- CCG-5578

- SCHEMBL14478913

- 2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione

- 5T-0240

- 666-847-9

-

- インチ: InChI=1S/C20H12O2/c21-19-16-10-3-4-11-17(16)20(22)18(19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H

- InChIKey: RKTHUQXKUDGALL-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)C4=CC=CC=C4C3=O

計算された属性

- せいみつぶんしりょう: 284.083729621g/mol

- どういたいしつりょう: 284.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 1

- 複雑さ: 478

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 34.1Ų

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AF76770-500mg |

2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione |

25116-35-2 | >90% | 500mg |

$720.00 | 2024-04-20 | |

| A2B Chem LLC | AF76770-1g |

2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione |

25116-35-2 | >90% | 1g |

$1295.00 | 2024-04-20 | |

| A2B Chem LLC | AF76770-10mg |

2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione |

25116-35-2 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AF76770-5mg |

2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione |

25116-35-2 | >90% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AF76770-1mg |

2-(Naphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione |

25116-35-2 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| TRC | N156825-50mg |

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione |

25116-35-2 | 50mg |

$ 380.00 | 2022-06-03 | ||

| TRC | N156825-25mg |

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione |

25116-35-2 | 25mg |

$ 230.00 | 2022-06-03 |

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

25116-35-2 (2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量